![molecular formula C12H13O6- B14625180 {2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate CAS No. 55990-47-1](/img/structure/B14625180.png)
{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate is a chemical compound known for its unique structural properties and reactivity. It is often used in various industrial and scientific applications due to its ability to undergo specific chemical reactions.
Vorbereitungsmethoden
The synthesis of {2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate typically involves the reaction of tert-butyl hydroperoxide with a phenyl carbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it may be used in studies involving oxidative stress and cellular responses. In medicine, it has potential applications in drug development and therapeutic interventions. Industrially, it is used in the production of polymers, coatings, and other materials due to its reactive properties.
Wirkmechanismus
The mechanism of action of {2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidative modifications and subsequent biological effects. The pathways involved in these processes are complex and may include interactions with cellular proteins, lipids, and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate can be compared with other similar compounds such as tert-butyl hydroperoxide and benzoyl peroxide. While all these compounds contain peroxide bonds and exhibit oxidative properties, this compound is unique in its specific structural arrangement and reactivity profile. This uniqueness makes it particularly valuable in certain applications where other peroxides may not be as effective.
Eigenschaften
CAS-Nummer |
55990-47-1 |
|---|---|
Molekularformel |
C12H13O6- |
Molekulargewicht |
253.23 g/mol |
IUPAC-Name |
2-tert-butylperoxycarbonylbenzenecarboperoxoate |
InChI |
InChI=1S/C12H14O6/c1-12(2,3)18-17-11(14)9-7-5-4-6-8(9)10(13)16-15/h4-7,15H,1-3H3/p-1 |
InChI-Schlüssel |
FITCNIVIIJXTTC-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OOC(=O)C1=CC=CC=C1C(=O)O[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)
![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)
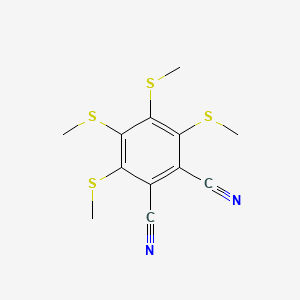

![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
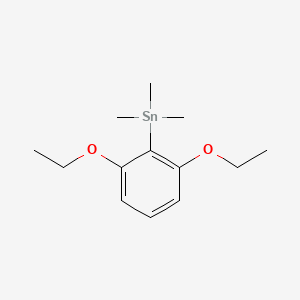
![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)
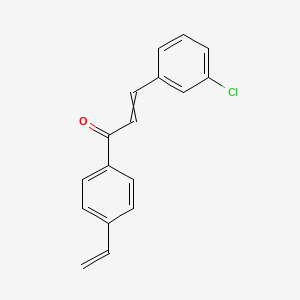
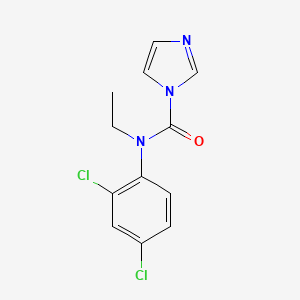
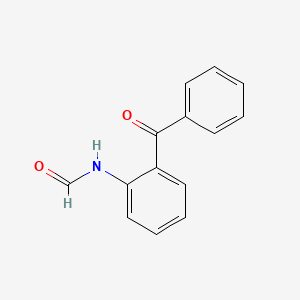
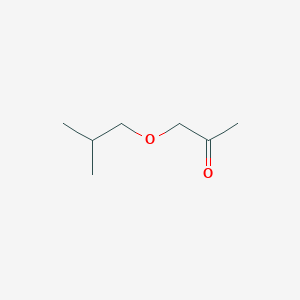

![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
